molecular formula C3H2F5I B1581515 1,1,1,2,2-Pentafluoro-3-iodopropane CAS No. 354-69-8

1,1,1,2,2-Pentafluoro-3-iodopropane

Cat. No. B1581515
CAS RN: 354-69-8
M. Wt: 259.94 g/mol
InChI Key: HENALDZJQYAUBN-UHFFFAOYSA-N
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Description

1,1,1,2,2-Pentafluoro-3-iodopropane is a chemical compound used as an important raw material and intermediate in organic synthesis, pharmaceuticals, and agrochemicals . It is used to produce 1,1,1,2,2-pentafluoro-propane by heating .


Synthesis Analysis

1,1,1,2,2-Pentafluoro-3-iodopropane is synthesized by heating, and it serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, and agrochemicals .


Molecular Structure Analysis

The molecular formula of 1,1,1,2,2-Pentafluoro-3-iodopropane is C3H2F5I . The InChI Key is HENALDZJQYAUBN-UHFFFAOYSA-N .


Chemical Reactions Analysis

1,1,1,2,2-Pentafluoro-3-iodopropane is used to produce 1,1,1,2,2-pentafluoro-propane by heating . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .


Physical And Chemical Properties Analysis

1,1,1,2,2-Pentafluoro-3-iodopropane is a clear colorless liquid . It has a refractive index of 1.3700-1.3770 at 20°C . It is insoluble in water .

Scientific Research Applications

Radical Additions to Unsaturated Systems

1,1,1,2,2-Pentafluoro-3-iodopropane has been investigated in the context of radical additions to unsaturated systems. Research by Gregory, Haszeldine, and Tipping (1968) demonstrated the photochemical reaction of chloro-1,1-difluoroethylene with trifluoroiodomethane, yielding adducts including 3-chloro-1,1,1,2,2-pentafluoro-3-iodopropane (Gregory, Haszeldine, & Tipping, 1968).

Reactions with Vinyl Fluoride and Trifluoroethylene

The compound also plays a role in reactions with vinyl fluoride and trifluoroethylene. Fleming, Haszeldine, and Tipping (1973) reported that heptafluoro-2-iodopropane reacts under photochemical conditions with these substances, forming various adducts that shed light on the mechanisms of these reactions (Fleming, Haszeldine, & Tipping, 1973).

Fluorocarbon-Aluminium Compound Reactions

Dickson and Sutcliffe (1972) studied the reactions of 1,1,1,2,2-Pentafluoro-3-iodopropane with lithium tetrahydroaluminate, leading to the formation of unstable complexes. These findings are significant in understanding the properties and reactivity of fluorocarbon-aluminium compounds (Dickson & Sutcliffe, 1972).

Synthesis of Perfluoro-(3-methylbuta-1,2-diene)

Banks et al. (1969) reported the synthesis of Perfluoro-(3-methylbuta-1,2-diene) through dehydrohalogenation processes involving 1,1,1,2,2-Pentafluoro-3-iodopropane. This study contributes to the field of polymer chemistry and the synthesis of fluorinated organic compounds (Banks, Braithwaite, Haszeldine, & Taylor, 1969).

Perfluoroalkyl Derivatives of Sulphur

Research by Banks et al. (1974) explored the reactions of perfluorovinylsulphur pentafluoride with various compounds, including 1,1,1,2,2-Pentafluoro-3-iodopropane. This work is crucial in understanding the chemical behavior of perfluoroalkyl derivatives of sulphur (Banks, Barlow, Haszeldine, & Morton, 1974).

Telomerization Reactions in Fluorocarbon Polymers

Chambers et al. (1964) investigated the use of heptafluoro-2-iodopropane in telomerization reactions, a process relevant for the synthesis of fluorocarbon polymers. The study provided insights into the efficiency of iodides as chain-transfer agents in these reactions (Chambers, Hutchinson, Mobbs, & Musgrave, 1964).

Photoelectron Spectroscopy Studies

The photoelectron spectra of various iodine-containing molecules, including 1,1,1,2,2-Pentafluoro-3-iodopropane, have been measured by Boschi and Salahub (1974). This research is vital for understanding the electronic structure and properties of these molecules (Boschi & Salahub, 1974).

Fourier Transform Microwave Spectroscopy

Grubbs, Bailey, and Cooke (2009) conducted studies using chirped pulse Fourier transform microwave spectroscopy on 1,1,1,2,2-Pentafluoro-3-iodopropane. This research is crucial for understanding the molecular structure and behavior of such compounds (Grubbs, Bailey, & Cooke, 2009).

Vibrational Spectra and Rotational Isomerism

Ogawa et al. (1978) explored the vibrational spectra and rotational isomerism of halogenoalkanes, which could include studies related to compounds like 1,1,1,2,2-Pentafluoro-3-iodopropane. Such studies provide valuable information about the physical properties of these molecules (Ogawa, Imazeki, Yamaguchi, Matsuura, Harada, & Shimanouchi, 1978).

Safety And Hazards

1,1,1,2,2-Pentafluoro-3-iodopropane can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in cool, dry conditions in well-sealed containers as it is sensitive to light . It is incompatible with strong oxidizing agents .

properties

IUPAC Name

1,1,1,2,2-pentafluoro-3-iodopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F5I/c4-2(5,1-9)3(6,7)8/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENALDZJQYAUBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F5I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059870
Record name (Perfluoroethyl)methyl iodide
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Molecular Weight

259.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,2,2-Pentafluoro-3-iodopropane

CAS RN

354-69-8
Record name 1,1,1,2,2-Pentafluoro-3-iodopropane
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Record name Propane, 1,1,1,2,2-pentafluoro-3-iodo-
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Record name Propane, 1,1,1,2,2-pentafluoro-3-iodo-
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Record name (Perfluoroethyl)methyl iodide
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Record name 1,1,1,2,2-pentafluoro-3-iodopropane
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Record name 2,2,3,3,3-Pentafluoropropyl iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
RS Dickson, GD Sutcliffe - Australian Journal of Chemistry, 1972 - CSIRO Publishing
The complex LiA1(CFzCF2CF3)H21 which is formed from heptafluoro-3- iodopropane and lithium tetrahydroaluminate has been studied in solution. 1,1,1,2,2- Pentafluoro-3-…
Number of citations: 17 www.publish.csiro.au
R Gregory, RN Haszeldine, AE Tipping - Journal of the Chemical …, 1968 - pubs.rsc.org
Photochemical reaction of chloro-1,1-difluoroethylene with trifluoroiodomethane gives a 92% yield of the 1 : 1 adducts 3-chloro-1,1,1,2,2-pentafluoro-3-iodopropane and 2-chloro-1,1,1,3…
Number of citations: 9 pubs.rsc.org
RN Haszeldine, BR Steele - Journal of the Chemical Society …, 1957 - pubs.rsc.org
… That the main product is 3-chloro-1 : 1 : 1 : 2 : 2-pentafluoro-3-iodopropane (I) formed by attack of the CF, radical on the CF, group of the olefin, and not the isomer (11), is shown by …
Number of citations: 16 pubs.rsc.org
RS Dickson, GD Sutcliffe - Australian Journal of Chemistry, 1973 - CSIRO Publishing
In tetrahydrofuran at -45 and in diethyl ether at 20, the reaction of α-bromo- 2,3,4,5,6-pentafluorotoluene with lithium tetrahydroaluminate yields 2,3,4,5,6-penta-fluorotoluene. In …
Number of citations: 1 www.publish.csiro.au
L Li, J Zou, C Xu, S You, Z Deng, G Chen… - Journal of Agricultural …, 2021 - ACS Publications
The development of antiviral agents with an original structure and noticeable effect is always in great need. Natural products are important lead compounds in the development of new …
Number of citations: 5 pubs.acs.org
RM Rodríguez Sarmiento, C Bissantz… - Journal of Medicinal …, 2020 - ACS Publications
Starting from RO6800020 (1), our former γ-secretase modulator (GSM) lead compound, we utilized sequential structural replacements to improve the potency (IC 50 ), pharmacokinetic …
Number of citations: 12 pubs.acs.org
A Liang, X Li, D Liu, J Li, D Zou, Y Wu… - Chemical …, 2012 - pubs.rsc.org
The cross-coupling reactions of 1,1,1-trifluoro-2-iodoethane with aryl and heteroaryl boronic acid esters have been successfully achieved. The new protocol allows for a convenient …
Number of citations: 76 pubs.rsc.org
Y Zhang, Y Sun, B Chen, M Xu, C Li, D Zhang… - Organic …, 2020 - ACS Publications
A photoinduced, copper-catalyzed, highly enantioselective dual alkylation/arylation and alkynylation of alkene is reported. A single chiral copper(I) complex serves to enable photoredox …
Number of citations: 61 pubs.acs.org

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